(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol
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Overview
Description
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach allows for the late-stage introduction of the difluoromethyl group with good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reagents and catalysts to ensure high yield and purity. The specific conditions and methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of difluoromethylated derivatives.
Scientific Research Applications
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as increased stability and solubility
Mechanism of Action
The mechanism of action of (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol involves its interaction with molecular targets through the difluoromethyl group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
(2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide: Another compound with a difluoromethyl group, used in different applications.
Difluoromethylthioethers: Compounds with similar difluoromethyl groups, used in various chemical reactions.
Uniqueness
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol is unique due to its specific structural configuration and the presence of both a difluoromethyl group and a hydroxyl group
Properties
IUPAC Name |
(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)6-9-2-4-10(5-3-9)11(12)13/h2-5,8,11,14H,6-7H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQGPEUMOHDYIU-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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